molecular formula C9H18N2O B1624533 1-(1,4-Diazepan-1-yl)butan-1-one CAS No. 61903-12-6

1-(1,4-Diazepan-1-yl)butan-1-one

Cat. No. B1624533
CAS RN: 61903-12-6
M. Wt: 170.25 g/mol
InChI Key: JULGOYFOLAVLAJ-UHFFFAOYSA-N
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Description

“1-(1,4-Diazepan-1-yl)butan-1-one” is a chemical compound with the IUPAC name 1-butyryl-1,4-diazepane . It has a molecular weight of 170.25 . The compound is in liquid form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2O/c1-2-4-9(12)11-7-3-5-10-6-8-11/h10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 170.25 .

Scientific Research Applications

Relevance in Neuropsychiatric Disease Treatment

Research into the structure-activity relationships of compounds related to 1-(1,4-Diazepan-1-yl)butan-1-one, such as SYA 013, has shown potential in developing new antipsychotic agents. Studies indicate that these compounds can bind to dopamine and serotonin receptor subtypes, a property that is crucial for treating neuropsychiatric diseases (Peprah et al., 2012).

Potential as Atypical Antipsychotic Agents

Another derivative, identified as compound 13, exhibited an interesting multireceptor binding profile and demonstrated similar efficacy to clozapine in in vivo models, suggesting its potential as an atypical antipsychotic agent (Ablordeppey et al., 2008).

Anticancer Applications

SYA013, closely related to this compound, has been identified as a sigma ligand with moderate selectivity for the sigma-2 receptor. This compound and its analogs show promising activity against several cancer cell lines, indicating potential applications in cancer treatment (Asong et al., 2019).

Synthetic Applications

Compounds related to this compound are also significant in synthetic chemistry. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitors, exemplifies its utility in the synthesis of medically important molecules (Gomi et al., 2012).

Potential in Molecular Docking Studies

1,4-Diazepine derivatives have been synthesized and used in docking studies with target proteins, demonstrating their potential in drug discovery and development for various therapeutic applications (Velusamy et al., 2015).

Safety and Hazards

The safety information for “1-(1,4-Diazepan-1-yl)butan-1-one” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-(1,4-diazepan-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-4-9(12)11-7-3-5-10-6-8-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULGOYFOLAVLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442672
Record name 1-(1,4-diazepan-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61903-12-6
Record name 1-(1,4-diazepan-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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